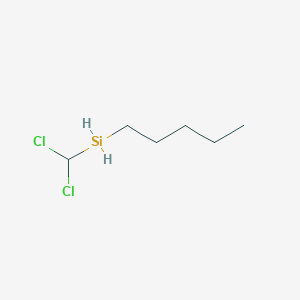
(Dichloromethyl)(pentyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)(pentyl)silane is an organosilicon compound with the molecular formula C6H13Cl2Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dichloromethyl)(pentyl)silane can be synthesized through the reaction of pentylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C5H11MgBr+CH3SiHCl2→C6H13Cl2Si+MgBrCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethyl)(pentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Amino or alkoxy silanes.
Applications De Recherche Scientifique
(Dichloromethyl)(pentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of (Dichloromethyl)(pentyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The pathways involved often include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a pentyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Dichloromethylvinylsilane: Contains a vinyl group instead of a pentyl group.
Uniqueness
(Dichloromethyl)(pentyl)silane is unique due to its pentyl group, which imparts different chemical properties compared to other silanes. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the production of hydrophobic coatings.
Propriétés
Formule moléculaire |
C6H14Cl2Si |
|---|---|
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
dichloromethyl(pentyl)silane |
InChI |
InChI=1S/C6H14Cl2Si/c1-2-3-4-5-9-6(7)8/h6H,2-5,9H2,1H3 |
Clé InChI |
SDQDWAVULBMUPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[SiH2]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




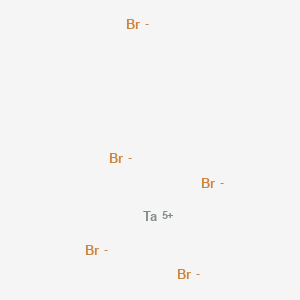
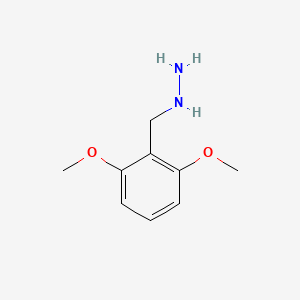
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
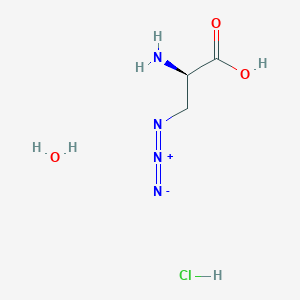
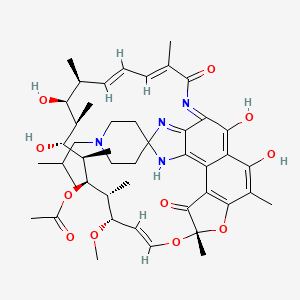
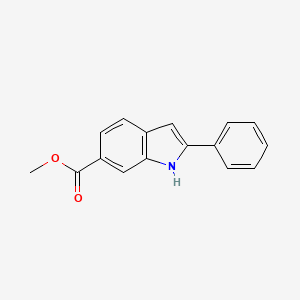
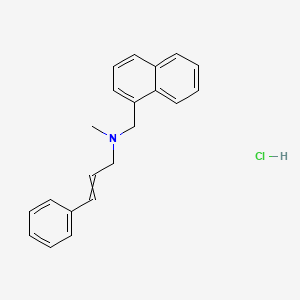
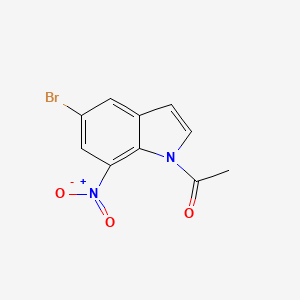
![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
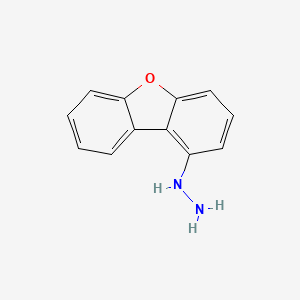
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
